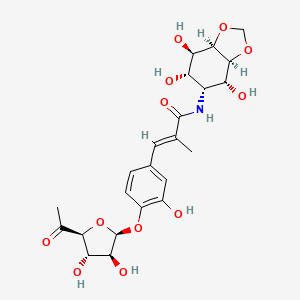
Hygromycin A
Übersicht
Beschreibung
Hygromycin A is an antibiotic that was initially discovered almost 70 years ago . It belongs to the class of aminoglycosides and has demonstrated potent effectiveness against Lyme disease bacteria (specifically, Borreliella burgdorferi) in both laboratory tests and animal studies . Unlike traditional antibiotics like doxycycline, hygromycin A selectively targets Lyme bacteria without causing harm to beneficial gut bacteria—a critical factor in patient well-being during and after treatment .
Wissenschaftliche Forschungsanwendungen
Treatment for Lyme Disease
Hygromycin A has been identified as a selective inhibitor of Borreliella burgdorferi, the bacterial spirochete that causes Lyme disease . It has been found to clear infection in mice with considerably less disruption to the microbiome than current treatments . This is significant because Lyme disease, a tick-borne infection, is increasing in incidence and geographical reach, leading to considerable economic losses due to direct costs and lost work hours .
Antibiotic Against Spirochetes
Hygromycin A has shown potent activity and good selectivity against B. burgdorferi . It was discovered from Streptomyces hygroscopicus, a well-known species of Streptomyces that produces numerous secondary metabolites . This discovery suggests that soil bacteria, such as actinomycetes, could produce an antibiotic effective against spirochetes .
Treatment for Swine Dysentery
Hygromycin A has been found to be effective against Brachyspira hyodysenteriae, which causes dysentery in pigs . However, it is about 10-fold less active against this particular spirochete than against other spirochetal pathogens .
Treatment for Syphilis
Interestingly, hygromycin A is most active against the spirochete Treponema pallidum, the causative agent of syphilis . This suggests that hygromycin A could potentially be used as a treatment for syphilis.
Broad Spectrum Antibiotic
Hygromycin A has a relatively broad spectrum of activity against Gram-positive and Gram-negative bacteria . This makes it a versatile antibiotic that can be used to treat a variety of bacterial infections.
Preserving Gut Microbiome
Unlike traditional antibiotics like doxycycline, hygromycin A selectively targets Lyme bacteria without causing harm to beneficial gut bacteria . This is a critical factor in patient well-being during and after treatment .
Wirkmechanismus
Target of Action
Hygromycin A, an antibiotic produced by the bacterium Streptomyces hygroscopicus, primarily targets the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This part of the ribosome is highly conserved among bacteria, which contributes to the compound’s broad-spectrum antimicrobial activity .
Mode of Action
Hygromycin A inhibits protein synthesis by binding to its target, the ribosomal 23S rRNA . This results in the inhibition of protein synthesis, leading to the death of bacteria, fungi, and higher eukaryotic cells .
Biochemical Pathways
The biosynthesis of Hygromycin A’s aminocyclitol moiety is proposed to proceed through six enzymatic steps, starting from glucose 6-phosphate and proceeding through myo-inositol to the final methylenedioxy-containing aminocyclitol . One enzyme in this pathway, Hyg17, has been identified as a myo-inositol dehydrogenase .
Pharmacokinetics
It’s worth noting that the first-ever human trial of fp-100, a formulation of hygromycin a, is projected to take approximately 6-8 months to complete . This trial will likely provide valuable insights into the pharmacokinetics of Hygromycin A.
Result of Action
The primary result of Hygromycin A’s action is the inhibition of protein synthesis, which leads to the death of the targeted cells . It has been found to be a selective inhibitor of Borreliella burgdorferi, clearing infection in mice with considerably less disruption to the microbiome than current treatments .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Hygromycin A. For instance, soil bacteria such as actinomycetes, which compete with spirochetes for survival, could produce an antibiotic effective against spirochetes . Furthermore, Hygromycin A has been found to be most active against the spirochete Treponema pallidum, the causative agent of syphilis .
Eigenschaften
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJSBFKSSDGFO-IIHALWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hygromycin A | |
CAS RN |
6379-56-2 | |
| Record name | Hygromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hygromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYGROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




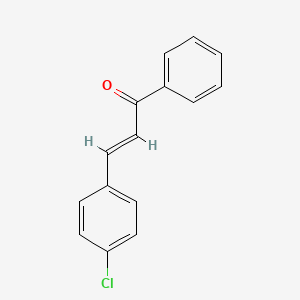
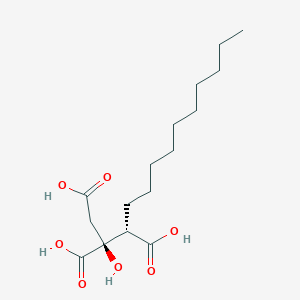
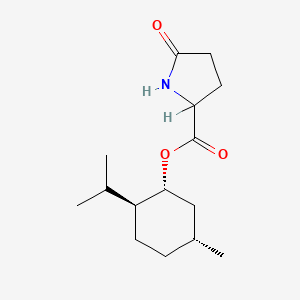
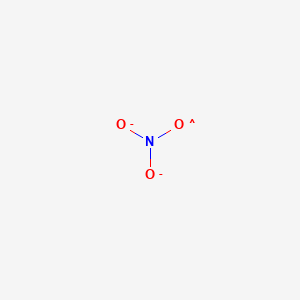
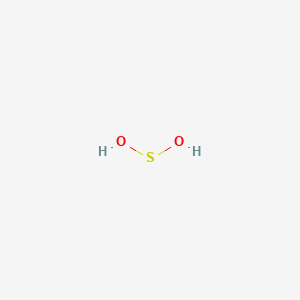
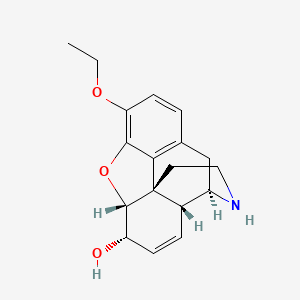

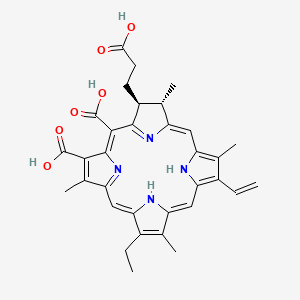
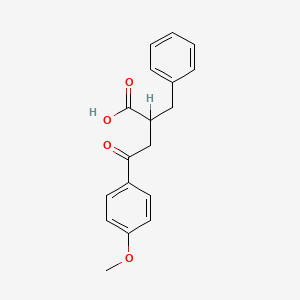

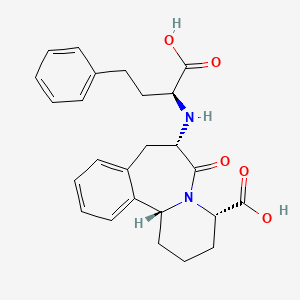
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)